molecular formula C10H18O2 B8816051 1,5-Decalindiol CAS No. 53044-59-0

1,5-Decalindiol

Cat. No.: B8816051
CAS No.: 53044-59-0
M. Wt: 170.25 g/mol
InChI Key: BABJMFGHXVXNKB-UHFFFAOYSA-N
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Description

1,5-Decalindiol (CAS: Not explicitly provided; molecular formula: $ \text{C}{10}\text{H}{18}\text{O}2 $) is a bicyclic diol derived from the decalin (decahydronaphthalene) framework. It serves as a precursor in the synthesis of enediones, such as 1,5-decalindione, through oxidation reactions. Evidence from synthetic studies highlights its conversion into *cis*- and *trans*-1,5-decalindiones using Jones reagent ($ \text{CrO}3/\text{H}2\text{SO}4 $), though alternative oxidants like selenium dioxide (SeO$_2$) or DDQ (2,3-dichloro-5,6-dicyanoquinone) proved ineffective for enedione formation . This compound’s rigid bicyclic structure and hydroxyl group positioning make it a valuable intermediate in organic synthesis, particularly for generating strained or fused cyclic systems.

Properties

CAS No.

53044-59-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,5-diol

InChI

InChI=1S/C10H18O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-12H,1-6H2

InChI Key

BABJMFGHXVXNKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCCC2O)C(C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of 1,5-Decalindiol and Analogous Diols
Compound Molecular Formula CAS Number Molecular Weight (g/mol) Backbone Structure Key Applications/Synthesis Challenges
This compound $ \text{C}{10}\text{H}{18}\text{O}_2 $ Not explicitly provided ~202 (estimated) Bicyclic decalin Precursor to decalindiones via Jones reagent; oxidation selectivity challenges
3-Phenylpentane-1,5-diol $ \text{C}{11}\text{H}{16}\text{O}_2 $ 130099-41-1 180.24 Linear aliphatic with phenyl substituent Used in polymer and pharmaceutical intermediates; exhibits higher solubility in polar solvents
1,5-Naphthalenediol $ \text{C}{10}\text{H}{8}\text{O}_2 $ 481-64-3 160.17 Aromatic naphthalene Photochemical applications; prone to quinone formation under oxidation
1,5-Dodecanediol $ \text{C}{12}\text{H}{26}\text{O}_2 $ 20999-41-1 202.33 Linear aliphatic Industrial lubricant precursor; low reactivity due to long alkyl chain

Mechanistic Insights and Challenges

  • Oxidation Behavior: this compound’s oxidation to decalindiones is highly sensitive to reaction conditions. For instance, SeO$_2$ and DDQ failed to produce enediones, likely due to competing side reactions or insufficient activation of the α-hydrogens. This contrasts with 1,5-naphthalenediol, where mild oxidants suffice for quinone synthesis .

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